molecular formula C14H16O2 B12612133 Methyl 4-benzylidenehex-5-enoate CAS No. 919283-82-2

Methyl 4-benzylidenehex-5-enoate

Cat. No.: B12612133
CAS No.: 919283-82-2
M. Wt: 216.27 g/mol
InChI Key: QPTWWNFVRPMAPY-UHFFFAOYSA-N
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Description

Methyl 4-benzylidenehex-5-enoate is an organic compound with the molecular formula C14H16O2 It is characterized by a benzylidene group attached to a hexenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzylidenehex-5-enoate can be synthesized through a series of organic reactions. One common method involves the condensation of benzaldehyde with methyl 4-oxohex-5-enoate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzylidenehex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-benzylidenehex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-benzylidenehex-5-enoate involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar ester structure but with a different aromatic substitution pattern.

    Methyl 4-methoxybenzoate: Contains a methoxy group instead of a benzylidene group.

    Methyl 4-hydroxybenzoate: Features a hydroxyl group on the aromatic ring.

Properties

CAS No.

919283-82-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 4-benzylidenehex-5-enoate

InChI

InChI=1S/C14H16O2/c1-3-12(9-10-14(15)16-2)11-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3

InChI Key

QPTWWNFVRPMAPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=CC1=CC=CC=C1)C=C

Origin of Product

United States

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